REACTION_CXSMILES
|
[N:1]([C:4]1([CH3:10])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=C=O.[ClH:11]>C1COCC1>[ClH:11].[CH3:10][C:4]1([NH2:1])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:3.4|
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1(CCOCC1)C
|
Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(CCOCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.52 mmol | |
AMOUNT: MASS | 820 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |